molecular formula C21H22N2OS B2582688 N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 946326-94-9

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2582688
CAS No.: 946326-94-9
M. Wt: 350.48
InChI Key: WIVFTZNWYHXPMG-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide: is a complex organic compound that features a biphenyl core with a carboxamide group and a dimethylamino-thiophene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where the biphenyl derivative reacts with an amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of the Dimethylamino-Thiophene Substituent:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling and amidation reactions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring in the compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions, such as with lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as halides, thiols, or amines can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: The unique electronic properties of the thiophene and biphenyl groups make this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It can be used as a probe in biological studies to investigate the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide depends on its specific application:

    Pharmaceuticals: It may act by binding to specific receptors or enzymes, modulating their activity. The dimethylamino group can enhance its binding affinity through hydrogen bonding or electrostatic interactions.

    Organic Electronics: In materials science, the compound’s electronic properties are crucial. The conjugated system of the biphenyl and thiophene rings allows for efficient charge transport, making it suitable for use in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(dimethylamino)ethyl)-[1,1’-biphenyl]-4-carboxamide: Lacks the thiophene ring, which may reduce its electronic properties.

    N-(2-(methylamino)-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide: Has a methylamino group instead of a dimethylamino group, potentially altering its binding affinity and electronic properties.

Uniqueness

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide is unique due to the combination of the dimethylamino group and the thiophene ring, which together enhance its electronic properties and potential binding interactions. This makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2OS/c1-23(2)20(19-12-13-25-15-19)14-22-21(24)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-13,15,20H,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVFTZNWYHXPMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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